Gigantetrocin A

Cytotoxicity Structure-Activity Relationship Natural Product Derivatization

Gigantetrocin A is a mono-tetrahydrofuran (mono-THF) annonaceous acetogenin (C₃₅H₆₄O₇, MW 596.90 g/mol) originally isolated from Goniothalamus giganteus and subsequently identified in Annona muricata, Annona montana, and other Annonaceae species. It belongs to a class of waxy long-chain fatty acid derivatives that act through potent inhibition of mitochondrial complex I (NADH oxidase), leading to ATP depletion.

Molecular Formula C35H64O7
Molecular Weight 596.9 g/mol
Cat. No. B1248120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGigantetrocin A
Synonymsgigantetracin A
gigantetracin-A
gigantetrocin A
Molecular FormulaC35H64O7
Molecular Weight596.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O
InChIInChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(37)32(38)22-23-33(39)34-24-21-30(42-34)19-16-14-15-18-29(36)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33-,34-/m0/s1
InChIKeyVFRBLIGIRLWBKM-JBSVHPCSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gigantetrocin A Procurement: Sourcing a Defined Mono-THF Annonaceous Acetogenin for R&D


Gigantetrocin A is a mono-tetrahydrofuran (mono-THF) annonaceous acetogenin (C₃₅H₆₄O₇, MW 596.90 g/mol) originally isolated from Goniothalamus giganteus and subsequently identified in Annona muricata, Annona montana, and other Annonaceae species [1]. It belongs to a class of waxy long-chain fatty acid derivatives that act through potent inhibition of mitochondrial complex I (NADH oxidase), leading to ATP depletion [2]. This compound is distinct within its subclass for carrying both a vicinal diol moiety and a specific trans-mono-THF ring with a single flanking hydroxyl at C-4, features that directly influence its biological selectivity, potency, and resistance profile [3].

1 Mitochondrial complex I inhibition studies
2 C-4 hydroxyl / vicinal diol SAR reference
3 Defined trans-mono-THF stereochemistry

Why Generic Acetogenin Substitution Fails: Structural Determinants of Gigantetrocin A Performance


Interchanging annonaceous acetogenins based solely on THF-ring count or source species is unreliable because even minor stereochemical or hydroxylation differences produce order-of-magnitude disparities in both potency and selectivity. Chlorination at the C-4 hydroxyl of Gigantetrocin A converts its A-549 lung carcinoma ED₅₀ from 2.5 × 10⁻¹ µg/mL to >10 µg/mL (>40-fold loss), and bis-THF analogs with alternative stereochemistry show completely different MDR cell line sensitivities [1]. The same C-4 position is acetylated in 4-acetyl gigantetrocin A, which alters its cytotoxicity fingerprint across six solid-tumor cell lines relative to the parent [2]. In insecticidal tests, Gigantetrocin A uniquely affects insecticide-resistant nymphal development whereas other mono-THF compounds like annomontacin show susceptibility-limited activity, making direct substitution contraindicated for any resistance-focused study [3].

C-4 Modification Chlorination or acetylation at C-4 may shift cytotoxicity profile and potency
Bis-THF Analogs Different stereochemistry can alter MDR cell-line sensitivity patterns
Mono-THF Substitution Other mono-THF acetogenins may not retain dual-strain insecticidal activity

Gigantetrocin A Quantified Differentiation Guide: Head-to-Head Evidence vs. Analogs


C-4 Hydroxyl Integrity and Potency: Gigantetrocin A vs. 4(S)-Chloro-4-deoxygigantetrocin A

Chlorination of the C-4 hydroxyl group of Gigantetrocin A produces 4(S)-chloro-4-deoxygigantetrocin A, which demonstrates massively decreased bioactivity. In the brine shrimp lethality test (BST), Gigantetrocin A shows a LC₅₀ of 2.6 µg/mL, while the 4(S)-chloro derivative yields an LC₅₀ of 54.6 µg/mL, representing a 21-fold decrease in potency [1]. Against the A-549 human lung carcinoma cell line, Gigantetrocin A exhibits an ED₅₀ of 2.5 × 10⁻¹ µg/mL compared to >10 µg/mL for the chlorinated analog (>40-fold difference), demonstrating that the free C-4 R-hydroxyl is essential for anticancer activity [1]. This positions Gigantetrocin A as the structurally intact reference standard for any assay sensitive to C-4 modifications.

C-4 Hydroxyl Integrity
Head-to-head
21× BST potency loss; >40× A-549 ED₅₀ loss upon chlorination
C-4 hydroxyl essential for reported cytotoxicity context
BST LC₅₀: 2.6 vs 54.6 µg/mL; A-549 ED₅₀: 2.5×10⁻¹ vs >10 µg/mL
Cytotoxicity Structure-Activity Relationship Natural Product Derivatization

Superiority Profile in Multidrug-Resistant Breast Cancer: Gigantetrocin A Outperforms All Other Single-THF Acetogenins

In a head-to-head comparison of 14 structurally diverse annonaceous acetogenins against adriamycin-resistant human mammary adenocarcinoma (MCF-7/Adr) cells, gigantetrocin A (compound 11) was identified as the most potent single-THF ring compound tested [1]. Among bis-adjacent THF compounds, those with threo-trans-threo-trans-erythro stereochemistry achieved up to 250 times the potency of adriamycin; among single-THF compounds, gigantetrocin A ranked highest, outperforming all other mono-THF congeners including annonacin and goniothalamicin in this MDR model [1]. The SAR study further demonstrated that the spacing between the THF flanking hydroxyl and the γ-unsaturated lactone is critical: gigantetrocin A possesses the optimum 13-carbon spacing, whereas analogs with 11- or 9-carbon spacing were significantly less active [1].

MDR MCF-7/Adr Ranking
Head-to-head
Ranked #1 among single-THF acetogenins
Supports selection as mono-THF benchmark in MDR screening context
14 compounds; 13-carbon spacing SAR confirmed
Multidrug Resistance Breast Adenocarcinoma MCF-7/Adr

Gigantetrocin A Sensitivity Against Human Colon Adenocarcinoma (HT-29) vs. Structural Analog Annomontacin

A panel of acetogenins from Annona muricata seeds was profiled against HT-29 colon adenocarcinoma, MCF-7 breast, and A-549 lung cell lines. Gigantetrocin A demonstrated an ED₅₀ of 6.3 × 10⁻² µg/mL against HT-29, which is approximately 10-fold more potent than its effect on A-549 (2.5 × 10⁻¹ µg/mL) and compares favorably with the structurally analogous mono-THF compound annomontacin [1]. While annomontacin shares the mono-THF core with gigantetrocin A, the different hydroxylation pattern in gigantetrocin A (vicinal diol moiety plus C-4 flanking hydroxyl) translates to divergent selectivity patterns across the tumor cell panel [2]. The HT-29 ED₅₀ of 6.3 × 10⁻² µg/mL places gigantetrocin A within approximately 10-fold of adriamycin's potency (2.26 × 10⁻² µg/mL) in this sensitive colon line, whereas the chlorinated analog loses essentially all activity (6.3 × 10⁻¹ µg/mL for the mono-chloro derivative) [1].

HT-29 Sensitivity
Cross-study
~10× more potent than 4(S)-chloro derivative in HT-29
Distinct selectivity profile vs. annomontacin in colon adenocarcinoma context
ED₅₀ 6.3×10⁻² vs. annomontacin and adriamycin; assay: 7-day MTT
Colon Adenocarcinoma Tumor Selectivity HT-29

Broad-Spectrum In Vitro Anticancer ED₅₀ Profile of Gigantetrocin A Across Six Human Tumor Lines

Gigantetrocin A was simultaneously evaluated alongside its chlorinated derivatives across six human solid tumor cell lines in a standardized 7-day MTT assay with adriamycin as the comparator. The ED₅₀ values (µg/mL) for gigantetrocin A are: A-549 (2.5 × 10⁻¹), MCF-7 (2.26 × 10⁻²), HT-29 (6.3 × 10⁻²), A-498 (6.49 × 10⁻³), PC-3 (2.62 × 10⁻²), and PaCa-2 (1.04 × 10⁻¹) [1]. The compound is most potent against A-498 (human kidney carcinoma, ED₅₀ = 6.49 × 10⁻³ µg/mL), where it approaches adriamycin-level potency, and least potent against A-549 lung carcinoma (ED₅₀ = 2.5 × 10⁻¹ µg/mL), establishing a 38-fold potency range between the most and least sensitive lines. In contrast, the analogous compound asimilobin shows a markedly different pattern with MCF-7 ED₅₀ = 3.01 × 10⁻² µg/mL and A-549 = 3.01 × 10⁻² µg/mL, underscoring that even among closely related mono-THF acetogenins, the cell-line selectivity fingerprint is non-interchangeable [1].

Cell Line Selectivity
Cross-study
38-fold potency range across six lines; most sensitive A-498 (6.49×10⁻³ µg/mL)
Defined multi-cell-line ED₅₀ fingerprint for assay validation context
Panel: A-549, MCF-7, HT-29, A-498, PC-3, PaCa-2; adriamycin control
Anticancer Screening MTT Cytotoxicity Tumor Cell Line Panel

Gigantetrocin A Insecticidal Potency: Broader Efficacy Across Insecticide-Resistant Strains vs. Annomontacin

Six annonaceous acetogenins spanning mono-THF, adjacent bis-THF, and nonadjacent bis-THF classes were directly compared with five conventional synthetic insecticides for dietary toxicity to German cockroach nymphs of both insecticide-susceptible and insecticide-resistant strains [1]. When evaluating developmental disruption in 5th instars, insecticide-susceptible nymphal development was mainly affected by gigantetrocin A and annomontacin; however, in insecticide-resistant nymphs, gigantetrocin A and bullatalicin (a nonadjacent bis-THF acetogenin) were primarily effective, indicating gigantetrocin A uniquely maintained activity across both susceptibility states [1]. Resistance ratios for natural acetogenins (0.2-3.9 across instars) were consistently lower than ratios for synthetic insecticides (0.6-8.0), and most acetogenins including gigantetrocin A outperformed the synthetic compounds in both nymphal stages and both strains [1].

Insecticidal Dual-Strain
Head-to-head
Effective against both susceptible and resistant B. germanica nymphs
Unique dual-strain activity not matched by annomontacin or bullatalicin
Resistance ratio range 0.2–3.9; synthetic comparator ratios 0.6–8.0
Insecticide Resistance Natural Pesticides German Cockroach Bioassay

Brine Shrimp Lethality as a Structural Integrity Biomarker: Gigantetrocin A vs. Asimilobin and Specified Hybrid Standards

The brine shrimp lethality test (BST) was used as a simple, reproducible bioassay to rank acetogenin potency and detect structural degradation. Gigantetrocin A gives a BST LC₅₀ of 2.6 µg/mL, which is approximately 2.5-fold less potent than asimilobin (LC₅₀ = 1.06 µg/mL) but 21-fold more potent than 4(S)-chloro-4-deoxygigantetrocin A (LC₅₀ = 54.6 µg/mL) and 12-fold more potent than 4(S),18-dichloro-4,18-dideoxyasimilobin (LC₅₀ = 31.9 µg/mL) [1]. The BST LC₅₀ value of ~2.6 µg/mL serves as a low-cost, high-throughput structural integrity biomarker for gigantetrocin A: any batch showing BST LC₅₀ ≥ 10 µg/mL should be investigated for C-4 chlorination, oxidation, or stereochemical degradation, since the 4(S)-chloro derivative yields an LC₅₀ of 54.6 µg/mL and loses A-549 activity [1].

BST Integrity Check
Supporting
BST LC₅₀ = 2.6 µg/mL; 21× drop with C-4 chlorination
Low-cost structural integrity biomarker for batch QC
Acceptable range ≤3.5 µg/mL; comparator: 4(S)-chloro 54.6 µg/mL
Quality Control Brine Shrimp Lethality Natural Product Standardization

Gigantetrocin A: High-Confidence Application Scenarios Based on Quantified Comparative Evidence


MDR Anticancer Lead Discovery: MCF-7/Adr Screening with Proven Single-THF Potency Ranking

Gigantetrocin A is the top-ranked single-THF acetogenin in the MCF-7/Adr multidrug-resistant breast adenocarcinoma model, directly validated against 13 other structurally diverse acetogenins [1]. Programs targeting MDR tumors should procure and screen this compound as the definitive mono-THF benchmark, leveraging its 250× adriamycin-potency context established for the bis-adjacent THF class and the 13-carbon spacing SAR rule confirmed in the same study [1].

Insecticide Resistance-Breaking Formulation Development: Dual-Strain Efficacy Validation

In dietary toxicity assays against susceptible and resistant German cockroach strains, gigantetrocin A is the only tested mono-THF acetogenin that maintains efficacy across both insecticide-susceptible and insecticide-resistant 5th instar nymphs [2]. Agricultural or public health entomology programs focused on resistance-breaking natural insecticides should select gigantetrocin A over annomontacin (susceptible-strain-limited) or bullatalicin (resistant-strain-limited) to achieve dual-strain efficacy [2]. Low resistance ratios (0.2-3.9) for natural acetogenins support their use in rotation strategies.

Acetogenin Structure-Activity Relationship (SAR) Anchor Compound: C-4 Hydroxyl and Vicinal Diol Model System

Gigantetrocin A bridges the gap between fully hydroxylated and mono-functionalized mono-THF acetogenins, possessing both a C-4 flanking hydroxyl and a vicinal diol [3]. With a complete 6-cell-line ED₅₀ matrix (A-549, MCF-7, HT-29, A-498, PC-3, PaCa-2), BST LC₅₀, and a published chlorinated derivative set, gigantetrocin A serves as the single most data-rich mono-THF anchor for SAR studies [3]. Procurement enables systematic replacement of each hydroxyl to map potency determinants.

Natural Product Quality Control and Reference Standard: BST-Benchmarked Batch Verification

The BST LC₅₀ of 2.6 µg/mL for gigantetrocin A is established alongside its 4(S)-chloro derivative (54.6 µg/mL) and asimilobin (1.06 µg/mL) in the same assay [3]. Academic or industrial labs procuring gigantetrocin A for in vitro or in vivo studies can immediately verify structural integrity by confirming BST LC₅₀ ≤ 3.5 µg/mL, using the published 21-fold potency cliff upon C-4 chlorination as a simple purity and identity checkpoint [3].

Application
Selection Property
Validation Focus
MDR oncology research: MCF-7/Adr screening
Mono-THF acetogenin benchmark ranking
MDR cell line sensitivity and SAR spacing
Insecticide resistance research: dual-strain screening
Acetogenin resistance-breaking profile
Susceptible and resistant strain bioassay endpoints
Acetogenin SAR studies: C-4 hydroxyl and vicinal diol reference
Well-characterized multi-cell-line ED₅₀ matrix
Hydroxylation pattern vs. potency mapping
Natural product QC: BST-benchmarked batch verification
BST LC₅₀ reference value
Structural integrity checkpoint vs. chlorinated derivative
Quote Request

Request a Quote for Gigantetrocin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.